
N-(4-chlorophenethyl)-1-ethyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenethyl)-1-ethyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H23ClN4O3S2 and its molecular weight is 442.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chlorophenethyl)-1-ethyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₂ClN₃O₂S
- Molecular Weight : 253.69 g/mol
- CAS Number : 30720-25-3
Antibacterial Activity
Research indicates that pyrazole derivatives exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of nucleosidase enzymes, which are crucial for bacterial survival.
Anti-inflammatory Activity
Pyrazole compounds are also recognized for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
Anticancer Potential
Emerging research suggests that pyrazole derivatives may possess anticancer properties. In vitro studies have indicated that certain pyrazole compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins . This potential makes them candidates for further investigation in cancer therapy.
Case Study 1: Antibacterial Efficacy
In a study conducted by Siu et al. (2008), a related pyrazole derivative demonstrated significant inhibitory activity against Staphylococcus aureus. The study utilized a series of in vitro assays to test the compound's effectiveness, revealing a minimum inhibitory concentration (MIC) that supports its potential as an antibacterial agent .
Case Study 2: Anti-inflammatory Mechanisms
A study published in MDPI highlighted the anti-inflammatory mechanisms of pyrazole derivatives. The researchers found that these compounds significantly reduced inflammation markers in animal models of arthritis. The reduction in cytokine levels was attributed to the inhibition of NF-kB signaling pathways .
Summary of Research Findings
科学的研究の応用
The compound has been investigated for its biological properties, particularly its antimicrobial and anticancer activities. Research indicates that pyrazole derivatives often exhibit significant biological activities due to their ability to interact with various biological targets.
Antimicrobial Activity
Studies have shown that compounds similar to N-(4-chlorophenethyl)-1-ethyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide possess antimicrobial properties against a range of pathogens. For instance, derivatives of pyrazoles have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often attributed to the inhibition of bacterial cell wall synthesis or disruption of cellular processes.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Research suggests that this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its efficacy against multiple cancer cell lines, indicating promising therapeutic prospects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the pyrazole ring followed by the introduction of the thiomorpholino sulfonyl group.
Synthetic Route
A general synthetic route may include:
- Formation of the pyrazole core through a condensation reaction.
- Introduction of the chlorophenethyl group via electrophilic substitution.
- Addition of the thiomorpholinosulfonyl moiety through nucleophilic substitution or coupling reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Potential Therapeutic Applications
Given its biological activity, this compound holds potential for development into therapeutic agents:
Drug Development
The compound's unique structure may allow for modifications that enhance its pharmacological profiles, making it a candidate for drug development in treating infections or cancers resistant to current therapies.
Future Research Directions
Ongoing research is needed to fully elucidate the mechanisms underlying its biological activity and to explore its efficacy in vivo. Studies focusing on structure-activity relationships (SAR) could provide insights into optimizing its therapeutic potential.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-ethyl-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3S2/c1-2-22-13-16(17(24)20-8-7-14-3-5-15(19)6-4-14)18(21-22)28(25,26)23-9-11-27-12-10-23/h3-6,13H,2,7-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZQFVDUPHYVEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCSCC2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。